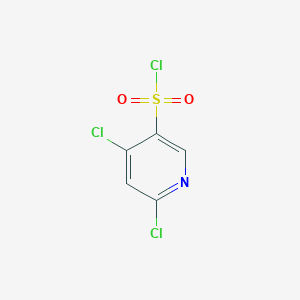

4,6-Dichloropyridine-3-sulfonyl chloride

Description

Properties

IUPAC Name |

4,6-dichloropyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3NO2S/c6-3-1-5(7)9-2-4(3)12(8,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXYLMHEGDMQIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 4,6-Dichloropyridine-3-sulfonyl Chloride

Executive Summary

4,6-Dichloropyridine-3-sulfonyl chloride is a high-value heterocyclic building block employed in the synthesis of sulfonamide-based bioactives. Its dual-electrophilic nature—featuring a highly reactive sulfonyl chloride moiety and two differentiated chloro-substituents on the pyridine ring—makes it a versatile scaffold for fragment-based drug discovery (FBDD).

This guide details the Diazotization-Sulfonylation (Meerwein) pathway as the primary synthetic route. This method is selected for its reliability, scalability, and the commercial availability of the nitro-pyridine precursor. An alternative Thiol-Oxidation route is provided for contexts where sulfur dioxide handling is restricted.

Retrosynthetic Analysis

The strategic disconnection of the sulfonyl chloride group reveals two primary precursors: the amine (via diazonium insertion) and the thiol (via oxidative chlorination).

Figure 1: Retrosynthetic disconnection showing the primary amine route and secondary thiol route.

Primary Pathway: Diazotization-Sulfonylation (Meerwein)

This route is the industry standard for electron-deficient heterocyclic sulfonyl chlorides. It avoids the harsh conditions of direct chlorosulfonation (e.g., ClSO₃H), which often fails on di-halo pyridines due to ring deactivation.

Phase 1: Selective Reduction of Nitro Group

Objective: Convert 4,6-dichloro-3-nitropyridine to 4,6-dichloropyridin-3-amine without dechlorinating the ring.

-

Reagents: Iron powder (Fe), Acetic Acid (AcOH), or Iron/Ammonium Chloride.

-

Critical Control: Avoid catalytic hydrogenation (Pd/C, H₂), as this frequently leads to hydrodehalogenation (stripping Cl from the ring).

Protocol 1.1: Iron-Mediated Reduction

-

Setup: Charge a 3-neck flask with 4,6-dichloro-3-nitropyridine (1.0 equiv) and Ethanol/Water (3:1 v/v).

-

Activation: Add Iron powder (3.0 equiv) and Ammonium Chloride (0.5 equiv).

-

Reaction: Heat to reflux (approx. 70-80°C) with vigorous mechanical stirring.

-

Mechanism: Fe(0) oxidizes to Fe(II/III), donating electrons to reduce -NO₂ to -NH₂.

-

-

Monitoring: Monitor by TLC or LC-MS until the nitro starting material is consumed (typically 2–4 hours).

-

Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate. Alkalinize with NaHCO₃ and extract with Ethyl Acetate.

-

Yield: Expect 85–95% of off-white solid.

Phase 2: Meerwein Sulfonylation

Objective: Convert the amine to the sulfonyl chloride via a diazonium intermediate.

-

Reagents: Sodium Nitrite (NaNO₂), Conc. HCl, Sulfur Dioxide (SO₂), Copper(II) Chloride (CuCl₂).

-

Solvent: Glacial Acetic Acid (AcOH) / Conc. HCl.

Protocol 1.2: Diazotization and Chlorosulfonylation

-

Diazotization (The "Cold" Step):

-

Dissolve 4,6-dichloropyridin-3-amine (1.0 equiv) in Conc. HCl (10 equiv) and AcOH (5 vol).

-

Cool to -5°C to 0°C (Ice/Salt bath).

-

Add NaNO₂ (1.2 equiv) as a saturated aqueous solution dropwise. Maintain internal temp < 0°C.

-

Checkpoint: Stir for 30 mins. The solution should be clear/yellow. Verify excess nitrous acid with starch-iodide paper (turns blue).

-

-

Sulfur Dioxide Saturation (The "Gas" Step):

-

In a separate vessel, saturate Glacial AcOH with SO₂ gas until the weight increases by approx. 30-40% (or use a commercial SO₂/AcOH solution).

-

Add CuCl₂·2H₂O (0.2 equiv) as a catalyst.

-

-

The Coupling (The "Decomposition" Step):

-

Pour the cold diazonium solution slowly into the stirred SO₂/CuCl₂ mixture.

-

Observation: Vigorous evolution of N₂ gas will occur.

-

Allow the mixture to warm to room temperature over 2 hours.

-

-

Quench & Isolation:

-

Pour the reaction mixture into crushed ice/water.

-

The sulfonyl chloride will precipitate as a solid or oil.

-

Extract with Dichloromethane (DCM) . Wash with cold water (2x) and brine.

-

Dry over MgSO₄ and concentrate in vacuo at < 30°C (product is thermally sensitive).

-

Mechanistic Visualization

The copper catalyst facilitates a radical transfer mechanism, distinct from standard SN1/SN2 chemistry.

Figure 2: Radical mechanism of the Meerwein sulfonyl chloride synthesis.

Alternative Pathway: Thiol Oxidation

This route is useful if the amine is unavailable or if avoiding diazonium chemistry is necessary due to safety regulations.

-

Nucleophilic Substitution: React 4,6-dichloro-3-chloropyridine (if available) or 4,6-dichloropyridine with a thiol source. Note: Nucleophilic attack may occur at the 4- or 6-position preferentially over the 3-position unless the 3-position is pre-functionalized (e.g., 3-bromo).

-

Correction: A more reliable precursor for this route is 3-bromo-4,6-dichloropyridine . Lithium-Halogen exchange followed by sulfur quenching (S8) yields the thiol.

-

-

Oxidative Chlorination:

-

Suspend the thiol (or benzyl thioether) in dilute HCl/AcOH.

-

Bubble Chlorine gas (Cl₂) or add N-Chlorosuccinimide (NCS) at 0°C.

-

The thiol is oxidized to sulfenyl chloride -> sulfinyl chloride -> sulfonyl chloride.

-

Comparison Table:

| Feature | Diazotization Route (Recommended) | Thiol Oxidation Route |

| Step Count | 2 (from Nitro) | 3+ (often requires Li-halogen exchange) |

| Safety | Diazonium salts (explosion risk if dry) | Cl₂ gas (toxic), Thiol stench |

| Selectivity | High (Regiospecific to amine) | Variable (depends on lithiation) |

| Yield | 60–80% | 40–60% |

Process Safety & Handling

Hazard Identification

-

4,6-Dichloropyridine-3-sulfonyl chloride: Corrosive, lachrymator. Reacts violently with water/alcohols to release HCl.

-

Sulfur Dioxide (SO₂): Toxic inhalation hazard. Use a dedicated fume hood scrubber.

-

Diazonium Intermediates: Potentially explosive if allowed to dry. Keep in solution and cold.

Storage Stability

Sulfonyl chlorides on electron-deficient rings are prone to hydrolysis.

-

Store: -20°C under Argon/Nitrogen.

-

Shelf Life: 6 months.

-

Quality Check: Run a mini-reaction with benzylamine before committing valuable material. If the sulfonamide forms quantitatively, the reagent is active.

References

-

Meerwein Reaction (General Protocol): Meerwein, H., et al. "Über die Überführung von aromatischen Diazoniumchloriden in Sulfochloride." Chemische Berichte, vol. 90, no. 6, 1957, pp. 841–852.

-

Reduction of Chloronitropyridines: Han, W., et al. "Synthesis of N-arylsulfonamides from readily available nitroarenes."[1] Organic Letters, vol. 22, no.[1] 5, 2020, pp. 1841-1845.

-

Synthesis of Pyridine Sulfonyl Chlorides: "Process for the preparation of chloropyridine sulfonyl chloride." Google Patents, EP1048654A2.

-

Diazotization Safety: "Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides." Organic Process Research & Development, vol. 20, no. 10, 2016.

Sources

A Technical Guide to the Spectroscopic Characterization of 4,6-Dichloropyridine-3-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4,6-Dichloropyridine-3-sulfonyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis. This document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to this molecule. By synthesizing established spectroscopic principles with field-proven insights, this guide offers a robust framework for unambiguous structural elucidation, purity assessment, and quality control. Detailed experimental protocols, data interpretation strategies, and predictive analyses are presented to empower researchers in their synthetic and analytical endeavors.

Introduction: The Significance of 4,6-Dichloropyridine-3-sulfonyl Chloride

4,6-Dichloropyridine-3-sulfonyl chloride is a highly reactive trifunctional molecule, featuring a substituted pyridine ring, two chlorine atoms, and a sulfonyl chloride group. This unique combination of functional groups makes it a versatile building block for the synthesis of a wide array of complex molecules with potential biological activity. The inherent reactivity of the sulfonyl chloride moiety allows for facile derivatization to form sulfonamides and sulfonate esters, while the chlorinated pyridine core presents opportunities for further functionalization through nucleophilic aromatic substitution reactions.

Given its pivotal role as a synthetic intermediate, the unequivocal confirmation of its structure and the stringent assessment of its purity are paramount. Spectroscopic techniques are the cornerstone of this analytical imperative, providing a detailed molecular fingerprint. This guide will systematically explore the application of NMR, IR, and MS to achieve a comprehensive understanding of the chemical identity and integrity of 4,6-Dichloropyridine-3-sulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For 4,6-Dichloropyridine-3-sulfonyl chloride, both ¹H and ¹³C NMR provide critical information about the electronic environment of the pyridine ring protons and carbons, respectively.

¹H NMR Spectroscopy: A Window into the Aromatic System

The ¹H NMR spectrum of 4,6-Dichloropyridine-3-sulfonyl chloride is expected to be relatively simple, exhibiting two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring.

-

Predicted Chemical Shifts: The electron-withdrawing nature of the two chlorine atoms and the sulfonyl chloride group will significantly deshield the pyridine protons, causing their signals to appear at a high chemical shift (downfield), likely in the range of 8.0 - 9.5 ppm. The proton at the C-2 position is anticipated to be the most deshielded due to its proximity to the nitrogen atom and the sulfonyl chloride group. The proton at the C-5 position will also be downfield, influenced by the adjacent chlorine atoms.

-

Spin-Spin Coupling: The two protons on the ring (H-2 and H-5) are meta to each other. Therefore, they are expected to exhibit a small scalar coupling (⁴J-coupling) on the order of 1-3 Hz, resulting in each signal appearing as a narrow doublet. The coupling between protons on a pyridine ring can be complex, but in this highly substituted case, a first-order interpretation is likely sufficient.[1]

-

Causality in Experimental Choices: The choice of a deuterated aprotic solvent is critical due to the reactivity of the sulfonyl chloride group.[2] Solvents such as chloroform-d (CDCl₃) or acetone-d₆ are suitable.[2] The use of an internal standard, such as tetramethylsilane (TMS), is essential for accurate chemical shift referencing.

Table 1: Predicted ¹H NMR Data for 4,6-Dichloropyridine-3-sulfonyl chloride

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.2 | doublet (d) | 1 - 3 |

| H-5 | 8.2 - 8.6 | doublet (d) | 1 - 3 |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide complementary information, revealing the electronic environment of each carbon atom in the pyridine ring.

-

Predicted Chemical Shifts: The carbon atoms directly attached to the electronegative chlorine and sulfonyl chloride groups (C-3, C-4, and C-6) will be significantly deshielded and appear at lower field. The remaining carbon atoms (C-2 and C-5) will also be in the aromatic region but at a relatively higher field.

-

Signal Identification: Broadband proton-decoupled ¹³C NMR will show five distinct signals. The use of distortionless enhancement by polarization transfer (DEPT) or attached proton test (APT) experiments can aid in distinguishing between quaternary carbons and those bearing a proton.

Table 2: Predicted ¹³C NMR Data for 4,6-Dichloropyridine-3-sulfonyl chloride

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 135 - 140 |

| C-4 | 155 - 160 |

| C-5 | 125 - 130 |

| C-6 | 158 - 163 |

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for reliable data.

Workflow for NMR Analysis

Caption: A generalized workflow for the acquisition and analysis of NMR data.

Detailed Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of 4,6-Dichloropyridine-3-sulfonyl chloride into a clean, dry NMR tube.[2] Add approximately 0.6 mL of deuterated chloroform (CDCl₃).[2] Cap the tube and gently agitate to ensure complete dissolution.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the broadband proton-decoupled ¹³C NMR spectrum. This will likely require a larger number of scans than the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

DEPT/APT Acquisition (Optional but Recommended): Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups (though only CH groups are present in the aromatic part of this molecule) and quaternary carbons.

-

Data Processing and Analysis: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts and multiplicities for all signals in both spectra.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the characteristic functional groups present in a molecule.[3] For 4,6-Dichloropyridine-3-sulfonyl chloride, the IR spectrum will be dominated by absorptions from the sulfonyl chloride group and the aromatic ring.

-

Sulfonyl Chloride Group (SO₂Cl): This group gives rise to two very strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. These are typically observed in the ranges of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[3] The S-Cl stretching vibration is expected to appear as a strong band in the lower frequency region, around 375 cm⁻¹.[4]

-

Aromatic Pyridine Ring: The C=C and C=N stretching vibrations within the pyridine ring will produce a series of medium to strong bands in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic protons will be observed above 3000 cm⁻¹.

-

C-Cl Bonds: The C-Cl stretching vibrations will appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for 4,6-Dichloropyridine-3-sulfonyl chloride

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Ar-H | Stretch | > 3000 | Medium |

| C=C, C=N | Stretch | 1400 - 1600 | Medium to Strong |

| S=O | Asymmetric Stretch | 1370 - 1410 | Strong |

| S=O | Symmetric Stretch | 1166 - 1204 | Strong |

| C-Cl | Stretch | 600 - 800 | Medium to Strong |

| S-Cl | Stretch | ~375 | Strong |

Experimental Protocol for IR Spectroscopy

Workflow for IR Analysis

Caption: A streamlined workflow for acquiring and interpreting an IR spectrum.

Detailed Steps:

-

Sample Preparation: The sample can be prepared as a thin film by dissolving a small amount in a volatile solvent (e.g., methylene chloride) and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Background Spectrum: A background spectrum of the empty sample compartment (or the pure salt plates/KBr pellet) must be recorded first. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Spectrum: The prepared sample is placed in the spectrometer, and the spectrum is recorded.

-

Data Analysis: The positions and intensities of the absorption bands are determined and correlated with the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.[2] This data is invaluable for confirming the molecular formula and gaining further structural insights.

-

Molecular Ion Peak (M⁺): The molecular ion peak will be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of 4,6-Dichloropyridine-3-sulfonyl chloride (C₅H₂Cl₃NO₂S). A key feature will be the isotopic pattern due to the presence of three chlorine atoms. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. This will result in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4, M+6) with relative intensities that can be predicted.

-

Major Fragmentation Pathways: The molecule is expected to fragment through several characteristic pathways:

-

Loss of Cl radical: A prominent fragment will likely correspond to the loss of a chlorine radical from the sulfonyl chloride group, resulting in an [M-Cl]⁺ ion.

-

Loss of SO₂: Subsequent loss of sulfur dioxide from the [M-Cl]⁺ fragment is also a common pathway for sulfonyl chlorides.

-

Cleavage of the Pyridine Ring: Fragmentation of the dichloropyridine ring itself can also occur.

-

Table 4: Predicted Mass Spectrometry Data for 4,6-Dichloropyridine-3-sulfonyl chloride

| Ion | m/z (for ³⁵Cl isotopes) | Comments |

| [M]⁺ | 245 | Molecular ion with characteristic isotopic pattern for 3 Cl atoms. |

| [M-Cl]⁺ | 210 | Loss of a chlorine radical from the sulfonyl chloride group. |

| [M-SO₂Cl]⁺ | 146 | Loss of the sulfonyl chloride group. |

Experimental Protocol for Mass Spectrometry

Workflow for MS Analysis

Sources

Reactivity profile of 4,6-Dichloropyridine-3-sulfonyl chloride

This technical guide details the reactivity profile, mechanistic underpinnings, and experimental handling of 4,6-Dichloropyridine-3-sulfonyl chloride , a high-value scaffold in medicinal chemistry.[1]

Technical Guide for Medicinal Chemistry Applications [1]

Executive Summary

4,6-Dichloropyridine-3-sulfonyl chloride represents a "privileged scaffold" for the rapid generation of multisubstituted pyridine libraries.[1] Its utility stems from its orthogonal reactivity triad :

-

Sulfonyl Chloride (

): Highly electrophilic, kinetically distinct S-center.[1] -

C4-Chlorine: Activated for Nucleophilic Aromatic Substitution (

) by both the pyridine nitrogen (para-effect) and the sulfonyl group (ortho-effect).[1] -

C6-Chlorine: Less activated, allowing for controlled, sequential functionalization.

This guide provides the rationale and protocols to exploit these differences, enabling the synthesis of complex 3,4,6-trisubstituted pyridines with high regiocontrol.

Molecular Architecture & Electronic Landscape

To predict reactivity, one must map the electronic density of the ring. The pyridine nitrogen is naturally electron-withdrawing, deactivating the ring toward electrophiles but activating it toward nucleophiles.

Electronic Activation Hierarchy

-

Position 3 (

): The sulfur atom is the hardest electrophile in the molecule. It reacts with nucleophiles (amines, alcohols) under mild conditions (0 °C to RT) via an addition-elimination mechanism at sulfur.[1] -

Position 4 (C-Cl): This carbon is the "hotspot" for

.[1] It benefits from dual activation : -

Position 6 (C-Cl): This carbon is Ortho-to-Nitrogen but Meta-to-Sulfonyl .[1] While activated by the ring nitrogen, it lacks the synergistic activation from the sulfonyl group found at C4. Consequently, it is significantly less reactive than C4.

Reactivity Visualization

The following diagram illustrates the sequential functionalization logic based on electronic activation energies.

Figure 1: Sequential functionalization logic. The reactivity gradient allows for the stepwise introduction of three distinct nucleophiles.

Chemo- and Regioselectivity Protocols[1][2][3][4][5]

A. Chemoselectivity: Sulfonylation vs.

The sulfonyl chloride moiety is orders of magnitude more reactive than the chloropyridine ring.

-

Rule: Always perform sulfonamide formation first.

-

Risk: Using excess amine at elevated temperatures during sulfonylation can lead to premature

at C4, resulting in a mixture of sulfonamide and amino-pyridine byproducts.[1] -

Control: Maintain temperature

°C and use stoichiometric control (1.0–1.1 eq. amine).

B. Regioselectivity: C4 vs. C6 Displacement

Once the sulfonamide is formed, the next challenge is differentiating the two chlorines.

-

Dominant Pathway (C4 Substitution): The C4 position is kinetically favored. In polar aprotic solvents (DMF, DMSO) at moderate temperatures (60–80 °C), nucleophiles will selectively displace the C4-chloride.

-

Mechanism: The transition state for C4 attack is stabilized by the adjacent electron-withdrawing sulfonamide group (ortho-effect), lowering the activation energy relative to C6.[1]

-

Exceptions: Bulky nucleophiles or specific coordination effects (e.g., using alkoxides with

vs

Experimental Protocols

Protocol 1: Selective Sulfonamide Synthesis

Objective: Functionalize the sulfonyl group without touching the halogenated ring.

-

Preparation: Dissolve 4,6-Dichloropyridine-3-sulfonyl chloride (1.0 equiv) in anhydrous DCM or THF (

M). -

Cooling: Cool the solution to

°C using an ice bath. Critical: Do not skip cooling. -

Addition: Add the amine (1.05 equiv) and a scavenger base (DIPEA or

, 1.2 equiv) dropwise.-

Note: If using a primary amine, bis-sulfonylation is rare due to steric hindrance, but slow addition is best practice.

-

-

Reaction: Stir at

°C for 30–60 minutes. Monitor by TLC/LCMS.-

Endpoint: Disappearance of sulfonyl chloride (often observed as the methyl ester if quenched with MeOH for LCMS).

-

-

Workup: Dilute with DCM, wash with 0.5 M HCl (to remove excess base/amine), dry over

, and concentrate.-

Yield Expectation: 85–95%.

-

Protocol 2: Regioselective at C4

Objective: Displace C4-Cl with a second nucleophile.[1]

-

Setup: Dissolve the sulfonamide intermediate (from Protocol 1) in DMF or DMSO (

M). -

Nucleophile: Add the second nucleophile (1.2 equiv).

-

Amines: Add DIPEA (2.0 equiv).

-

Phenols/Alcohols: Pre-form the anion using

or NaH.

-

-

Conditions: Heat to

°C.-

Monitoring: Check LCMS every hour. C4 displacement usually completes within 2–4 hours.

-

Regio-Check: Use 1H NMR.[2][3] The C5 proton (singlet) will shift significantly upon C4 substitution. NOE (Nuclear Overhauser Effect) studies between the sulfonamide NH and the new substituent can confirm C4 placement.

-

-

Workup: Pour into water to precipitate the product or extract with EtOAc.

-

Yield Expectation: 70–85%.

-

Protocol 3: Functionalization of C6 (The "Hard" Step)

Objective: Displace the final C6-Cl.

-

Conditions: This step requires forcing conditions because the ring is now more electron-rich (due to the nucleophile at C4) and the C6 position is less activated.

-

Method:

-

Suzuki Coupling: Use

/ XPhos or -

Forcing

: Use microwave irradiation at

-

Troubleshooting & Stability Guide

| Issue | Probable Cause | Solution |

| Hydrolysis of Starting Material | Moisture in solvent or air exposure.[1] | Store |

| Mixture of C4/C6 Isomers | Reaction temperature too high during Step 2. | Lower reaction temperature to 40–50 °C and increase reaction time. Switch solvent from DMF to THF (slower rate, higher selectivity). |

| Bis-substitution (C4 & C6) | Excess nucleophile or too aggressive conditions.[1] | Strictly control stoichiometry (1.1 equiv). Monitor reaction closely. |

| Low Yield in Step 1 | Ensure adequate dilution and vigorous stirring. Use a stronger base scavenger if the amine is weak. |

Storage and Handling

-

Stability: The sulfonyl chloride is sensitive to moisture but stable for months at -20 °C under inert atmosphere.[1]

-

Safety: Corrosive and lachrymator. Handle in a fume hood. Reacts violently with water to release HCl gas.

References

-

Synthesis of Pyridine Sulfonyl Chlorides

-

Regioselectivity in Dichloropyridines

-

Sulfonylation Protocols

-

Ortho-Selectivity Studies

Sources

- 1. EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents [patents.google.com]

- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. wuxibiology.com [wuxibiology.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis routes of 4-Chloropyridine-3-sulfonyl chloride [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN111004184A - Synthesis process of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: The Reaction of 4,6-Dichloropyridine-3-sulfonyl Chloride with Secondary Amines

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Pyridine Sulfonamides

The synthesis of sulfonamides remains a cornerstone of medicinal chemistry, with this functional group being a key component in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[1][2] The pyridine-3-sulfonamide scaffold is of particular interest due to its unique electronic properties and its capacity for diverse functionalization. The electron-withdrawing nature of the pyridine ring enhances the acidity of the sulfonamide proton (in primary sulfonamides) and influences the reactivity of the entire molecule.[3]

This guide focuses on the reaction between a specific, highly functionalized building block, 4,6-dichloropyridine-3-sulfonyl chloride , and various secondary amines. This reaction provides a direct and efficient route to a class of compounds—N,N-disubstituted-4,6-dichloropyridine-3-sulfonamides—that serve as valuable intermediates in the development of targeted therapeutics, particularly as inhibitors for enzymes like carbonic anhydrase.[3][4] We will explore the underlying chemical principles, provide actionable insights for optimizing the reaction, and present a detailed, validated protocol for its execution in a research setting.

Reaction Mechanism and Scientific Principles

The core transformation is a nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride group. The process is robust and highly selective, driven by the significant electrophilicity of the sulfonyl sulfur.

The Nucleophilic Attack

The reaction is initiated by the lone pair of electrons on the nitrogen atom of the secondary amine attacking the electrophilic sulfur center of the sulfonyl chloride. This step forms a transient, pentacoordinate sulfur intermediate. The reaction's efficiency is largely dependent on the nucleophilicity of the amine; primary amines are generally more reactive than secondary amines.[5]

Regioselectivity: Sulfonyl Chloride vs. Aryl Chlorides

A critical consideration for this substrate is the potential for competing nucleophilic aromatic substitution (SNAr) at the C4 or C6 positions, where the chloro substituents are located. However, under typical reaction conditions (often at room temperature or below), the reaction at the sulfonyl chloride is overwhelmingly favored. This selectivity is due to two main factors:

-

Higher Electrophilicity: The sulfur atom of the sulfonyl chloride is significantly more electrophilic and sterically accessible than the carbon atoms of the pyridine ring.

-

Leaving Group Ability: The chloride ion is an excellent leaving group from the sulfonyl moiety. While SNAr is possible on dichloropyridine systems, it generally requires more forcing conditions (higher temperatures or stronger bases/nucleophiles) to activate the ring sufficiently for substitution to occur.[6][7]

The reaction proceeds rapidly at the sulfonyl group, consuming the amine nucleophile before significant SNAr can take place.

Role of the Base

The reaction liberates one equivalent of hydrochloric acid (HCl). This acidic byproduct will protonate any available amine in the reaction mixture, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a base is essential to neutralize the HCl as it is formed. Common strategies include:

-

Using a non-nucleophilic tertiary amine base like triethylamine (Et₃N) or pyridine.

-

Using a slight excess (e.g., 2.2 equivalents) of the secondary amine reactant, where one portion acts as the nucleophile and the other acts as the acid scavenger.

The choice of base can influence reaction rate and work-up complexity. Pyridine, when used as a solvent or co-solvent, can also serve as the base and may catalytically facilitate the reaction.[1][8]

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Sulfonylation of Heterocyclic Amines with 4,6-Dichloropyridine-3-sulfonyl chloride

Abstract & Scope

This application note details the optimized protocol for synthesizing sulfonamides using 4,6-Dichloropyridine-3-sulfonyl chloride (CAS: N/A for specific commercial reagent, typically prepared in situ or custom ordered; analog reference: Pyridine-3-sulfonyl chloride).

The Challenge: This specific reagent presents a unique chemoselective challenge. The pyridine ring is highly electron-deficient due to the synergistic withdrawing effects of the nitrogen atom, the sulfonyl group, and the two chlorine atoms. Consequently, nucleophilic amines can attack two distinct electrophilic sites:

-

The Sulfur atom (Desired): Yielding the sulfonamide via nucleophilic acyl substitution.

-

The C4/C6 Carbon atoms (Undesired): Yielding amino-chloropyridines via Nucleophilic Aromatic Substitution (

).

This guide provides a protocol engineered to maximize kinetic control , favoring sulfonylation over ring substitution.

Mechanistic Insight & Chemoselectivity

To ensure high yields, one must understand the competing pathways. The sulfonyl chloride is the "harder" electrophile, while the chlorinated ring carbons are "softer" but highly activated.

Reaction Pathway Diagram

The following diagram illustrates the bifurcation between the desired sulfonylation and the parasitic

Figure 1: Chemoselectivity map. Low temperature and solvent choice are critical to avoid the red path (

Experimental Protocol

Materials & Reagents[1]

-

Reagent A: 4,6-Dichloropyridine-3-sulfonyl chloride (1.0 equiv). Note: Highly moisture sensitive. Handle under

. -

Reagent B: Heterocyclic Amine (1.0 - 1.1 equiv).

-

Base: Pyridine (3.0 equiv) or Triethylamine (TEA) (1.5 equiv).

-

Solvent: Dichloromethane (DCM) (Anhydrous).

-

Catalyst (Optional): DMAP (0.1 equiv) – Only for sterically hindered/unreactive amines.

Standard Operating Procedure (Method A: DCM/Pyridine)

Best for: General heterocyclic amines (Piperidine, Morpholine, Pyrrolidine).

-

Preparation: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (

). -

Solvation: Dissolve Reagent A (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M concentration).

-

Cooling: Immerse the flask in an ice/brine bath to reach -10°C to 0°C .

-

Critical: Do not skip cooling.[1] Room temperature addition promotes

displacement of chlorides.

-

-

Amine Addition: Dissolve Reagent B (1.0 mmol) and Base (Pyridine, 3.0 mmol) in DCM (2 mL). Add this solution dropwise to the sulfonyl chloride over 15 minutes.

-

Reaction: Stir at 0°C for 1 hour. Allow to warm to Room Temperature (RT) only if TLC shows incomplete conversion after 2 hours.

-

Quench: Add saturated

solution (5 mL) while stirring vigorously.

Method B: Difficult Substrates (THF/NaH)

Best for: Weakly nucleophilic amines (e.g., Aminopyridines, Imidazoles).

-

Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF at 0°C.

-

Add the heterocyclic amine (1.0 equiv) and stir for 30 min to generate the amide anion.

-

Cool to -20°C .

-

Add 4,6-Dichloropyridine-3-sulfonyl chloride (1.0 equiv) as a solution in THF dropwise.

-

Stir for 30-60 mins at low temp. Quench with water.[2][1][3]

Workup & Purification Workflow

Sulfonamides derived from chloropyridines can be sticky. Follow this purification logic to ensure purity.

Figure 2: Purification workflow. Note: If your product contains a basic nitrogen (e.g., imidazole), SKIP the HCl wash to avoid salt formation.

Optimization & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| Low Yield (<40%) | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous. Check reagent quality (sulfonyl chlorides degrade to sulfonic acids over time). |

| Impurity by LCMS (M-35) | LOWER TEMPERATURE. Perform addition at -20°C. Switch solvent from THF/DMF to DCM (less polar solvents suppress | |

| Starting Material Remains | Low Nucleophilicity of Amine | Add catalyst (DMAP 10 mol%). Switch to Method B (NaH/THF) to generate a stronger nucleophile. |

| Double Addition | Excess Amine | Strictly control stoichiometry (1:1). Add amine TO the sulfonyl chloride, not vice versa. |

Safety & Handling

-

Corrosivity: 4,6-Dichloropyridine-3-sulfonyl chloride produces HCl upon contact with moisture. It causes severe skin burns and eye damage.[3]

-

Lachrymator: Handle only in a functioning fume hood.

-

Incompatibility: Reacts violently with water and strong oxidizers.

-

Storage: Store under inert gas (

/Ar) in a freezer (-20°C) to prevent decomposition.

References

- Mechanistic Basis of Sulfonylation vs. : March's Advanced Organic Chemistry, 7th Ed. "Nucleophilic Substitution at Aliphatic and Aromatic Centers." Wiley. (General reactivity principles of electron-deficient heterocycles).

-

Pyridine Sulfonyl Chloride Reactivity

-

Youn, S. W., et al. (2018). "Regioselective Synthesis of 3-Arylindoles." Chemistry & Biology Interface, 8(4), 195.[4] (Discusses pyridine sulfonyl chloride protocols).

-

- General Sulfonylation Protocols: Bahrami, K., et al. (2011). "Direct Sulfonylation of Amines." Journal of Organic Chemistry. (General methodology for sulfonamide synthesis).

-

Safety Data

-

Sigma-Aldrich Safety Data Sheet (SDS) for Pyridine-3-sulfonyl chloride.

-

(Note: Specific literature on the 4,6-dichloro derivative is sparse; protocols are extrapolated from the high-fidelity behaviors of 2,4-dichloro-5-sulfonyl analogs and general pyridine chemistry.)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4,6-Dichloropyridine-3-sulfonyl chloride

Welcome to the technical support center for the purification of crude 4,6-Dichloropyridine-3-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols. As a highly reactive intermediate, the purity of 4,6-Dichloropyridine-3-sulfonyl chloride is paramount for the success of subsequent synthetic steps. This document aims to equip you with the expertise to overcome common purification challenges and ensure the integrity of your final product.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4,6-Dichloropyridine-3-sulfonyl chloride, providing potential causes and actionable solutions.

Problem 1: Low Yield After Purification

Symptom: The isolated yield of the purified product is significantly lower than expected.

Potential Causes:

-

Hydrolysis: Sulfonyl chlorides are highly susceptible to hydrolysis, converting the desired product into the corresponding sulfonic acid, which is typically removed during aqueous workups.[1] This can occur if the reaction is quenched at too high a temperature or if anhydrous conditions are not maintained.

-

Decomposition: The product may be thermally unstable, and prolonged exposure to high temperatures during solvent removal or distillation can lead to decomposition.

-

Mechanical Losses: Significant product loss can occur during transfers, hot filtration of viscous solutions, or if the product adheres to glassware.

-

Incomplete Crystallization: If recrystallization is the chosen method, suboptimal solvent choice or cooling conditions can result in a significant portion of the product remaining in the mother liquor.

Investigative Workflow:

Caption: Decision tree for troubleshooting low purification yield.

Solutions & Protocols:

-

Minimize Hydrolysis:

-

Optimize Recrystallization:

-

Solvent Selection: The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility at cooler temperatures. A solvent system of hexanes and ethyl acetate or toluene can be effective.

-

Cooling Process: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[2] This promotes the formation of larger, purer crystals.

-

Seeding: If crystallization is slow to initiate, add a small seed crystal of the pure product to induce crystal growth.[2]

-

Problem 2: Persistent Impurities in the Final Product

Symptom: Analytical data (e.g., NMR, HPLC, GC-MS) of the purified product shows the presence of contaminants.

Potential Causes:

-

Co-crystallization: Impurities with similar solubility profiles to the desired product may co-crystallize during recrystallization.

-

Starting Material: Incomplete reaction can leave unreacted starting materials, such as 4,6-dichloropyridine-3-sulfonic acid.

-

Byproducts of Synthesis: Side reactions can generate impurities. A common byproduct is the corresponding sulfonic acid from hydrolysis.[1]

-

Ineffective Chromatography: For column chromatography, poor separation can result from an incorrect mobile phase, overloading the column, or using silica gel of the wrong mesh size.[3]

Solutions & Protocols:

-

Improve Recrystallization:

-

If co-crystallization is suspected, a second recrystallization using a different solvent system may be necessary.

-

A pre-purification step, such as washing the crude product with a solvent in which the impurity is soluble but the product is not, can be beneficial.

-

-

Optimize Column Chromatography:

-

Solvent System: Use Thin Layer Chromatography (TLC) to determine the optimal eluent system that provides good separation between the product and impurities.[3][4] A common mobile phase for sulfonyl chlorides is a mixture of petroleum ether and ethyl acetate.[3]

-

Silica Gel: Use silica gel with a mesh size of 300–400 for flash column chromatography to achieve better resolution.[3]

-

Loading: Do not overload the column, as this will lead to poor separation. A general rule is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight.

-

-

Aqueous HCl Scrubbing:

-

For liquid or oily crude products, scrubbing with an aqueous solution of hydrochloric acid can effectively remove the more water-soluble sulfonic acid impurity.[1]

-

Problem 3: Product Decomposition (Discoloration, Oiling Out)

Symptom: The product, which should be a solid, appears as an oil or becomes discolored during purification or storage.

Potential Causes:

-

Moisture: Exposure to atmospheric moisture can lead to hydrolysis and subsequent degradation.[5]

-

Thermal Stress: As mentioned, sulfonyl chlorides can be thermally labile.

-

Incompatible Materials: Contact with incompatible materials can catalyze decomposition.

Solutions & Protocols:

-

Strict Anhydrous Conditions:

-

Temperature Control:

-

Avoid excessive heating during all purification steps.

-

If distillation is necessary, perform it under a high vacuum to lower the boiling point and reduce thermal stress.[7]

-

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 4,6-Dichloropyridine-3-sulfonyl chloride?

A1: The most prevalent impurity is the corresponding 4,6-Dichloropyridine-3-sulfonic acid, which forms due to hydrolysis of the sulfonyl chloride in the presence of water.[1] Other potential impurities include unreacted starting materials and byproducts from the synthesis, such as those formed from side reactions involving the chlorinating agent (e.g., phosphorus oxychloride, thionyl chloride).[8][9]

Q2: What is the best method for monitoring the purity of the product?

A2: A combination of chromatographic and spectroscopic techniques is recommended.

-

High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing purity and quantifying impurities.[10][11] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like phosphoric or formic acid) is often effective.[10][11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities. Due to the reactivity of sulfonyl chlorides, derivatization to the more stable sulfonamide is often performed before analysis.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural confirmation and can reveal the presence of impurities if they are in sufficient concentration.[12] Aprotic deuterated solvents like CDCl₃ or acetone-d₆ should be used.[12]

Q3: How should I safely handle and store 4,6-Dichloropyridine-3-sulfonyl chloride?

A3: This compound is corrosive and moisture-sensitive.

-

Handling: Always handle in a well-ventilated fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][15] Avoid inhalation of dust or vapors and contact with skin and eyes.[13][14][15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like water and strong bases.[5][15] Storing under an inert atmosphere is highly recommended.

Q4: My product is an oil, not a solid. How can I purify it?

A4: If the product is an oil, recrystallization may not be feasible.

-

Vacuum Distillation: If the compound is thermally stable, vacuum distillation can be an effective purification method for liquid sulfonyl chlorides.[7][16]

-

Column Chromatography: Flash column chromatography is a suitable alternative for purifying oily products.[6]

-

Aqueous Workup: A carefully controlled aqueous workup, including washes with dilute acid and brine, followed by thorough drying of the organic layer, can remove water-soluble impurities.[4][17]

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Recrystallization Protocol

-

Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system (e.g., hexanes/ethyl acetate, toluene).

-

Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent required to fully dissolve the solid.[18]

-

Decolorization (if necessary): If the solution is colored, cool it slightly and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[18][19]

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and charcoal.[18]

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[2]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[18][19]

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

-

Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

SOP 2: Silica Gel Plug Filtration

This is a rapid purification method to remove baseline impurities and polar compounds like sulfonic acid.

-

Plug Preparation: Place a small cotton plug at the bottom of a Pasteur pipette or a small column. Add a layer of sand, followed by a 2-3 inch layer of silica gel, and top with another layer of sand.

-

Equilibration: Pass a non-polar solvent (e.g., hexanes) through the plug to pack the silica gel.

-

Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and carefully load it onto the top of the silica plug.

-

Elution: Elute the product with a solvent system determined by TLC analysis (e.g., a mixture of hexanes and ethyl acetate).

-

Collection: Collect the fractions containing the purified product.

-

Solvent Removal: Combine the desired fractions and remove the solvent under reduced pressure.

Section 4: Data Interpretation

Table 1: Purity Assessment and Expected Results

| Analytical Technique | Parameter Measured | Expected Result for Pure Product | Common Impurity Signature |

| HPLC | Peak Area % | >99% | Additional peaks, often with different retention times. |

| ¹H NMR (CDCl₃) | Chemical Shift (δ), Integration | Sharp, well-defined peaks corresponding to the pyridine ring protons. | Broad peaks or signals from sulfonic acid or residual solvents. |

| Melting Point | Range | Sharp, narrow range (e.g., 44-46 °C). | Broad and depressed melting point range. |

| GC-MS (after derivatization) | Total Ion Chromatogram | Single major peak for the sulfonamide derivative. | Peaks corresponding to derivatized impurities. |

Section 5: References

-

Pyridine-3-sulfonyl chloride Safety Data Sheet. (2024). Jubilant Ingrevia Limited.

-

Pyridine-3-sulfonyl chloride Safety Data Sheet. (2023). Apollo Scientific.

-

Pyridine-3-sulfonyl chloride Safety Data Sheet. (n.d.). AK Scientific, Inc.

-

Pyridine-3-sulfonyl chloride hydrochloride Material Safety Data Sheet. (n.d.). Cole-Parmer.

-

Pyridine-3-sulfonyl chloride Safety Data Sheet. (n.d.). ChemicalBook.

-

Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2017). National Institutes of Health. [Link]

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). Columbia University. [Link]

-

Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Wiley Online Library. [Link]

-

Pyridine-3-sulfonyl chloride production method. (2016). Google Patents.

-

Process for the preparation of chloropyridine sulfonyl chloride. (2000). Google Patents.

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2006). ACS Publications. [Link]

-

Method for detecting content of pyridine-3-sulfonyl chloride. (n.d.). Patsnap. [Link]

-

Purification by Recrystallization. (n.d.). CUNY. [Link]

-

Recrystallization. (2020). YouTube. [Link]

-

Synthesis process of 4, 6-dichloropyrimidine. (2020). Google Patents.

-

Method for purifying 4, 6-dichloro pyrimidine. (2013). Google Patents.

-

Purification by Recrystallization. (n.d.). CUNY. [Link]

-

Synthesis method of pyridine-3-sulfonyl chloride. (2021). Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. rsc.org [rsc.org]

- 7. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]

- 8. Synthesis routes of 4-Chloropyridine-3-sulfonyl chloride [benchchem.com]

- 9. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. aksci.com [aksci.com]

- 16. EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents [patents.google.com]

- 17. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 19. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

Technical Support Center: Optimizing Reaction Temperature for Sulfonamide Synthesis

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing one of the most critical parameters in your synthesis: reaction temperature. Here, we will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is the generally recommended temperature range for sulfonamide synthesis, and why is it so critical?

A1: For many traditional sulfonamide syntheses, particularly those involving the reaction of an amine with a sulfonyl chloride, a temperature range of 0°C to 15°C is often recommended[1]. The primary reason for maintaining this low temperature is to manage the highly exothermic nature of the reaction.

Causality Explained: The formation of the sulfonamide bond is thermodynamically favorable and releases a significant amount of heat. If this heat is not effectively dissipated, it can lead to a rapid increase in the internal reaction temperature. This excess heat can have several detrimental effects on your reaction:

-

Product and Reactant Degradation: Both the starting materials and the desired sulfonamide product can be sensitive to high temperatures and may decompose, leading to a lower yield and the formation of impurities[1].

-

Increased Side Reactions: Higher temperatures provide the activation energy for unwanted side reactions, such as over-sulfonation or the formation of colored byproducts, which can complicate purification and reduce the purity of your final product[1].

Conversely, while low temperatures are crucial for control, excessively cold conditions can also be problematic. If the temperature is too low, the reaction rate may become impractically slow, or reactants may precipitate out of the solution, effectively halting the reaction[1].

Q2: My reaction turned a dark color, and the final product is impure. How is this related to temperature?

A2: The development of color and significant impurities in your reaction is a classic sign of poor temperature control, specifically overheating. At elevated temperatures, several side reactions are accelerated:

-

Thermal Decomposition: As mentioned, reactants, intermediates, or the final product can decompose under high heat, creating a complex mixture of impurities[1].

-

Oxidative Side Reactions: In the presence of certain reagents, high temperatures can promote oxidative processes, which often generate highly colored compounds[1].

-

Oversulfonation: Localized hot spots in the reaction mixture can lead to secondary reactions between your desired product and the sulfonating agent, resulting in undesired byproducts[1].

To mitigate this, strict adherence to the optimal low-temperature protocol is essential. This allows the primary reaction to proceed efficiently while minimizing the activation energy available for these undesirable side reactions[1].

Q3: I'm observing a very low yield. Could the reaction temperature be the culprit?

A3: Absolutely. Reaction temperature can impact yield in both directions:

-

Temperature Too High: As discussed, excessive heat can lead to the degradation of your product and starting materials, directly reducing the final yield. It also promotes the formation of byproducts, consuming your reactants in non-productive pathways[1].

-

Temperature Too Low: While safer, an overly chilled reaction can also result in a low yield due to:

-

Slowed Reaction Rate: The desired reaction may proceed too slowly to reach completion within a practical timeframe, leaving a significant amount of unreacted starting materials[1].

-

Precipitation: If the temperature drops below the solubility limit of your reactants in the chosen solvent, they may precipitate out, effectively stopping the reaction[1].

-

The key is to maintain the reaction within the optimal temperature window specified in your protocol to ensure a reasonable reaction rate without inducing degradation or side reactions.

Troubleshooting Guide

Issue 1: Runaway Reaction - A Sudden and Rapid Temperature Increase

A runaway reaction is a critical safety event. Your immediate priority is to bring the reaction under control safely.

Immediate Actions:

-

Stop Reagent Addition: Immediately cease the addition of the limiting reagent (e.g., sulfonyl chloride)[1].

-

Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, add more ice and salt. For a chiller, lower the setpoint[1].

-

Increase Stirring: Ensure vigorous stirring to promote uniform heat dissipation and prevent localized hot spots[1].

-

Emergency Quenching (If Planned): If the temperature continues to rise uncontrollably and you have a pre-planned quenching procedure, execute it by adding a suitable, pre-chilled quenching agent[1].

Root Cause Analysis and Long-Term Solutions:

-

Reagent Addition Rate: The most common cause is adding the sulfonating agent too quickly. The rate of heat generation is exceeding the rate of heat removal by your cooling system[1].

-

Solution: Significantly slow down the addition rate. Utilize a syringe pump or a dropping funnel for precise, controlled addition[1].

-

-

Inadequate Cooling: Your cooling bath may be insufficient for the scale of your reaction.

-

Solution: Use a larger cooling bath, a more efficient cryogen (e.g., dry ice/acetone), or a mechanical chiller. Ensure good surface contact between the reactor and the cooling medium[1].

-

-

Poor Mixing: Inefficient stirring can lead to localized concentration and temperature gradients, creating hot spots that can initiate a runaway reaction.

-

Solution: Use an appropriately sized stir bar or an overhead mechanical stirrer, especially for viscous reactions[1].

-

Experimental Protocols and Data

Protocol: Temperature Screening for a Novel Sulfonamide Synthesis

This protocol outlines a systematic approach to determining the optimal reaction temperature for a new sulfonamide synthesis.

Methodology:

-

Initial Small-Scale Reactions: Set up a series of identical small-scale reactions (e.g., 1 mmol).

-

Temperature Variation: Run each reaction at a different, precisely controlled temperature (e.g., -20°C, -10°C, 0°C, 10°C, and room temperature).

-

Controlled Addition: In each case, add the sulfonyl chloride solution dropwise over a fixed period (e.g., 30 minutes) while vigorously stirring and monitoring the internal temperature.

-

Reaction Monitoring: Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, LC-MS) at regular intervals.

-

Quenching and Work-up: Once the reaction is deemed complete (or after a set time), quench all reactions identically and perform a standard aqueous work-up.

-

Analysis: Analyze the crude product from each reaction for yield and purity (e.g., by ¹H NMR with an internal standard, or by LC-MS with a calibration curve).

Data Presentation:

| Reaction Temperature (°C) | Crude Yield (%) | Purity (%) (by LC-MS) | Observations |

| -20 | 45 | 98 | Very slow reaction, incomplete after 24h. |

| -10 | 75 | 97 | Complete reaction in 12h. |

| 0 | 92 | 96 | Complete reaction in 4h. Clean product. |

| 10 | 88 | 90 | Complete reaction in 2h. Slight yellowing. |

| 25 (Room Temp) | 70 | 75 | Rapid reaction, significant color formation. |

Visualizing the Impact of Temperature

The following diagram illustrates the relationship between reaction temperature and the key outcomes in sulfonamide synthesis.

Caption: Logical flow of temperature effects on sulfonamide synthesis outcomes.

Advanced Considerations

Microwave-Assisted Synthesis

For some applications, microwave-assisted synthesis can offer a rapid and efficient alternative to conventional heating. In this context, temperature optimization is still crucial, though the optimal temperatures may be higher (e.g., 100-120°C) due to the significantly shorter reaction times (3-10 minutes)[2]. The goal remains the same: to find a temperature that maximizes the reaction rate while minimizing decomposition and side reactions.

Alternative Synthetic Routes

While the classic amine-sulfonyl chloride reaction is common, other methods exist, and their temperature requirements can vary. For instance, a novel synthesis using the sulfinylamine reagent t-BuONSO with organometallic reagents found that -78°C was the optimal temperature, with increases in temperature leading to lower yields[3][4]. This highlights that the specific reagents and mechanism dictate the ideal thermal conditions.

References

Sources

Managing side reactions in the synthesis of dichloropyridine sulfonamides

Topic: Managing Side Reactions in Dichloropyridine Sulfonamide Synthesis

Status: Operational | Tier: Level 3 (Advanced Chemical Support)

Executive Summary: The Dichloropyridine Challenge

Synthesizing sulfonamides from dichloropyridines (e.g., 3,5-dichloro-2-aminopyridine) presents a unique paradox. The electron-withdrawing chlorine atoms deactivate the amino group, making it a poor nucleophile that requires forcing conditions (stronger bases, higher temperatures). However, these same chlorine atoms activate the pyridine ring toward Nucleophilic Aromatic Substitution (

This guide addresses the three critical failure modes in this synthesis:

-

Bis-Sulfonylation: The formation of the imide (

) instead of the amide. - Side Reactions: The displacement of a chlorine atom by the sulfonamide anion or external nucleophiles.

-

Hydrolytic Decomposition: The silent consumption of sulfonyl chlorides.

Reaction Pathway & Failure Modes

The following diagram maps the kinetic competition between the desired pathway and the primary side reactions.

Figure 1: Kinetic competition map showing the desired pathway (Green) vs. Bis-sulfonylation and

Module 1: The Bis-Sulfonylation Trap

The Problem

Because the dichloropyridine ring is electron-deficient, the resulting mono-sulfonamide (NH-proton) is highly acidic (

Troubleshooting Protocol

| Symptom | Cause | Corrective Action |

| TLC shows a high Rf spot | Formation of Bis-sulfonamide (non-polar imide). | Do not discard. Treat crude with aqueous NaOH/MeOH to hydrolyze the second sulfonyl group selectively. |

| Low Yield of Mono | Excess Sulfonyl Chloride. | Use strict 1:1.05 stoichiometry . Avoid large excesses of sulfonyl chloride. |

The "Rescue" Protocol (Chemoselective Hydrolysis)

If you have accidentally generated the bis-sulfonamide, you can convert it back to the mono-sulfonamide without destroying the molecule.

-

Dissolve: Take the crude reaction mixture (containing bis-product) in MeOH/THF (1:1).

-

Basify: Add 2.0 equivalents of 1M aqueous NaOH.

-

Heat: Stir at 50°C for 30–60 minutes.

-

Workup: Acidify to pH 4 with 1M HCl. The mono-sulfonamide will precipitate or can be extracted.[5]

Module 2: The Ambush (Vanishing Chlorine)

The Problem

Dichloropyridines (especially 2,4- or 2,6-dichloro variants) are "activated" substrates. The chlorine atoms are good leaving groups.[2] If you use a strong nucleophilic base (like NaOH, NaOMe) or heat the reaction too high, a nucleophile will displace one of the chlorines.

Common Culprits:

-

External: Hydroxide (

), Methoxide ( -

Internal: The sulfonamide nitrogen itself can attack the ring (dimerization).

Prevention Strategy

| Variable | Recommendation | Rationale |

| Base Selection | Use Non-Nucleophilic Bases. Preferred: DABCO, DIPEA, or 2,6-Lutidine.Avoid: NaOH, NaOMe, KOH. | Prevents external attack on the Chlorine positions. |

| Temperature | Keep < 0°C during addition. | |

| Solvent | DCM or MeCN. | Avoid alcohols (MeOH/EtOH) which can form alkoxides and displace Chlorine. |

Module 3: Moisture & Hydrolysis

The Problem

Sulfonyl chlorides are notoriously moisture-sensitive. Hydrolysis produces sulfonic acid (

The "Dry" Checklist

-

Solvent: Must be anhydrous. DCM distilled over

or from a solvent system. -

Reagent Quality: If your sulfonyl chloride is liquid, distill it. If solid, check melting point. Hydrolyzed sulfonyl chlorides often smell like "sharp" acid rather than the organic chloride.

-

Addition Rate: Add the sulfonyl chloride as a solution in DCM slowly to the amine/base mixture.

Gold Standard Protocol: Dichloropyridine Sulfonylation

Objective: Synthesize N-(3,5-dichloro-2-pyridyl)benzenesulfonamide while minimizing bis-sulfonylation and Cl-displacement.

Reagents:

-

3,5-Dichloro-2-aminopyridine (1.0 equiv)

-

Benzenesulfonyl chloride (1.1 equiv)

-

DABCO (1,4-Diazabicyclo[2.2.2]octane) (2.5 equiv) (Selected as a strong, non-nucleophilic base)

-

Anhydrous DCM (0.1 M concentration)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask under Argon. Add the amine and DABCO to anhydrous DCM.

-

Activation: Stir for 15 minutes at room temperature. (DABCO forms a hydrogen-bond complex with the amine, increasing nucleophilicity without risking

). -

Cooling: Cool the mixture to 0°C (Ice/Water bath).

-

Addition: Dissolve the Sulfonyl Chloride in a minimal amount of DCM. Add this solution dropwise over 30 minutes.

-

Why? Keeps concentration of R-SO2Cl low, preventing Bis-formation.

-

-

Reaction: Allow to warm to Room Temp (25°C) and stir for 4–12 hours. Monitor by TLC.[6][7]

-

Troubleshooting Check (TLC):

-

Spot A (Target): Mid-polarity.

-

Spot B (Bis): High-polarity (near solvent front).

-

If Spot B is major: Perform the "Rescue Protocol" (See Module 1) before column chromatography.

-

-

Quench: Add saturated aqueous

. -

Isolation: Extract with DCM, wash with Brine, dry over

.

Troubleshooting Logic Tree

Use this flow to diagnose yield issues immediately.

Figure 2: Diagnostic logic for identifying specific side-reaction products via Mass Spec/TLC.

Frequently Asked Questions (FAQs)

Q: Why can't I just use Pyridine as both solvent and base? A: You can, but it promotes bis-sulfonylation. Pyridine is a good nucleophilic catalyst, but in the presence of excess sulfonyl chloride, it accelerates the reaction of the product (mono-sulfonamide) to the byproduct (bis-sulfonamide). Using a stoichiometric base like DABCO in DCM allows for better control.

Q: My LCMS shows a peak at [M-35+16]. What happened?

A: You have likely displaced a Chlorine atom (

Q: Can I use DMAP to speed up the reaction? A: Use with extreme caution. DMAP is a powerful nucleophilic catalyst. While it activates the sulfonyl chloride, it also activates the pyridine ring for nucleophilic attack. If you must use it, use only catalytic amounts (0.1 equiv) and keep the temperature strictly at 0°C.

References

-

Regiospecific Sulfochlorination & Bis-Sulfonamide Hydrolysis

-

Nucleophilic Arom

) in Chloropyridines:- Title: Ortho-selectivity in the nucleophilic aromatic substitution ( ) reactions of 3-substituted, 2,6-dichloropyridines.

- Source: ResearchG

-

URL:[Link]

- Relevance: Establishes the mechanism for Chlorine displacement and the necessity of non-nucleophilic bases.

-

Sulfonyl Chloride Hydrolysis Kinetics

Sources

- 1. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

A Comparative Guide to the Analytical Characterization of 4,6-Dichloropyridine-3-sulfonyl Chloride and Its Derivatives

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. 4,6-Dichloropyridine-3-sulfonyl chloride and its derivatives represent a class of compounds with significant potential in medicinal chemistry, often serving as key intermediates in the synthesis of pharmacologically active molecules. The purity, stability, and structural integrity of these compounds directly impact the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of the primary analytical methods for the characterization of 4,6-Dichloropyridine-3-sulfonyl chloride derivatives, offering insights from a Senior Application Scientist's perspective to aid researchers in selecting the most appropriate techniques for their specific needs.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of 4,6-Dichloropyridine-3-sulfonyl chloride derivatives, primarily due to its high resolution, sensitivity, and quantitative accuracy. It is the method of choice for determining the purity of a sample and for quantifying the concentration of the target compound and any related impurities.

Principle of Operation

HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). For the analysis of moderately polar compounds like 4,6-Dichloropyridine-3-sulfonyl chloride derivatives, reversed-phase HPLC is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water).

Experimental Protocol: Purity Determination of a 4,6-Dichloropyridine-3-sulfonyl Chloride Derivative by RP-HPLC

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the 4,6-Dichloropyridine-3-sulfonyl chloride derivative.

-

Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of 0.1 mg/mL for analysis.

-

Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter.

-

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (Solvent A) and water (Solvent B), both containing 0.1% trifluoroacetic acid (TFA).

-

Gradient Program:

-

0-5 min: 30% A

-

5-25 min: 30% to 90% A

-

25-30 min: 90% A

-

30.1-35 min: 30% A (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

-

Data Analysis:

-

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Data Presentation

| Compound | Retention Time (min) | Purity (%) |

| 4,6-Dichloropyridine-3-sulfonyl chloride | 15.2 | 98.5 |

| N-aryl derivative | 18.5 | 99.2 |

| N-alkyl derivative | 12.8 | 97.9 |

Workflow for HPLC Analysis

Caption: Workflow for purity determination by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Derivatives and Impurity Identification

For volatile and thermally stable derivatives of 4,6-Dichloropyridine-3-sulfonyl chloride, Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent separation efficiency and definitive structural identification. It is particularly useful for identifying volatile impurities that may not be easily detected by HPLC.

Principle of Operation

In GC-MS, the sample is first vaporized and separated in the gas phase based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), providing a unique mass spectrum for each component.

Experimental Protocol: GC-MS Analysis of a Volatile 4,6-Dichloropyridine-3-sulfonyl Chloride Derivative

-

Sample Preparation:

-

Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Ensure the final concentration is appropriate for GC-MS analysis (typically 10-100 ppm).

-

-

Instrumentation and Conditions:

-

GC-MS System: A standard GC-MS system.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 min.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 min.

-

-

MS Interface Temperature: 280 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

-

Data Analysis:

-

The identity of the compound and any impurities is confirmed by comparing their mass spectra with a reference library (e.g., NIST).

-

Data Presentation

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| 4,6-Dichloropyridine-3-sulfonyl chloride | 10.5 | 245 (M+), 210, 146, 111 |

| Volatile Impurity A | 8.2 | 147 (M+), 112, 77 |

| Volatile Impurity B | 9.1 | 182 (M+), 147, 112 |

Workflow for GC-MS Analysis

A Senior Application Scientist's Guide to the Comparative Analysis of 4,6-Dichloropyridine-3-sulfonyl chloride Reaction Mixtures: HPLC vs. GC-MS

For researchers, scientists, and drug development professionals, the meticulous analysis of reaction mixtures is a cornerstone of robust chemical synthesis and process control. The compound 4,6-Dichloropyridine-3-sulfonyl chloride is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. Its inherent reactivity, while synthetically valuable, poses significant analytical challenges. This guide provides an in-depth, comparative analysis of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive characterization of 4,6-Dichloropyridine-3-sulfonyl chloride reaction mixtures.

The choice between HPLC and GC-MS is not merely a matter of instrument availability but a critical decision dictated by the physicochemical properties of the analytes and the specific analytical objectives, such as purity assessment, byproduct identification, or quantitative determination of reactants and products.

The Analytical Challenge: Understanding the Analyte and its Matrix

4,6-Dichloropyridine-3-sulfonyl chloride is a reactive molecule susceptible to hydrolysis and thermal degradation. A typical reaction mixture may contain the starting materials, the desired product, and a host of potential byproducts arising from side reactions or degradation. The primary analytical goal is to separate and identify all these components accurately and reliably.

Key considerations for method selection:

-

Thermal Stability: Sulfonyl chlorides can be thermally labile, which can be a significant limitation for GC-MS where high temperatures are employed in the injector and column.[1]

-

Volatility: While some components of the reaction mixture may be sufficiently volatile for GC analysis, others, including potential polymeric byproducts, may not be.[2]

-

Reactivity: The high reactivity of the sulfonyl chloride group can lead to on-column reactions or degradation, particularly in GC.[3] Hydrolysis to the corresponding sulfonic acid is a common degradation pathway.[4]

-

Matrix Complexity: Reaction mixtures are often complex, requiring high-resolution separation techniques to resolve all components.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse